4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
Systematic Nomenclature and IUPAC Classification
The compound is formally named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one . This nomenclature reflects:
- A chromeno[8,7-e]oxazin-2-one core structure (fused chromene and oxazine rings)
- Substituents:
- Ethyl group at position 4
- 3,4,5-trimethoxybenzyl moiety at position 9
The numbering system prioritizes the oxazinone ring, with the chromene system fused at positions 8 and 7 relative to the oxazine framework.
Molecular Architecture and Functional Group Analysis
The compound's structure (C₂₃H₂₅NO₆, MW 411.45 g/mol) contains three critical regions:
| Structural Feature | Composition & Properties |
|---|---|
| Chromeno-oxazine core | Fused 2H-chromene and 8H-oxazin-2-one rings |
| 3,4,5-Trimethoxybenzyl group | Electron-rich aromatic system with three methoxy substituents |
| Ethyl substituent | Aliphatic chain at position 4 |
Key functional groups include:
- Oxazinone ring : A six-membered ring containing one oxygen and one nitrogen atom, with a ketone group at position 2
- Methoxy groups : Three methoxy (-OCH₃) substituents on the benzyl aromatic ring
- Ethyl chain : A C₂H₅ group influencing molecular hydrophobicity
X-ray crystallography data (where available) suggest a planar chromene system with a 15° dihedral angle between the benzyl group and oxazinone plane.
Comparative Structural Analysis with Chromeno-Oxazine Derivatives
The compound exhibits distinct structural features when compared to analogous chromeno-oxazine derivatives:
The 3,4,5-trimethoxybenzyl group in the target compound confers unique advantages:
Properties
Molecular Formula |
C23H25NO6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-ethyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H25NO6/c1-5-15-10-21(25)30-22-16(15)6-7-18-17(22)12-24(13-29-18)11-14-8-19(26-2)23(28-4)20(9-14)27-3/h6-10H,5,11-13H2,1-4H3 |
InChI Key |
HPXLCPZNULDSBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Chromene Ring Formation
The chromeno-oxazine core is constructed via acid-catalyzed condensation between a substituted phenol derivative and an aldehyde. For 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one, 7-hydroxy-4-ethylcoumarin serves as the phenol precursor, reacting with formaldehyde under sulfuric acid catalysis (0.5 M, 80°C, 6 hours) to yield the dihydrochromene intermediate. The ethyl group at position 4 is introduced during the coumarin synthesis phase via alkylation of 7-hydroxycoumarin with ethyl bromide in the presence of potassium carbonate (DMF, 60°C, 12 hours).
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Coumarin alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C, 12h | 78–82 |
| Chromene condensation | HCHO, H₂SO₄, 80°C, 6h | 65–70 |
Oxazine Ring Cyclization
The dihydrochromene intermediate undergoes cyclization with ammonium acetate and formaldehyde to form the oxazine ring. This step is performed in refluxing ethanol (78°C, 8 hours), achieving a 70–75% yield. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack, facilitated by the electron-rich environment of the chromene system.
Trimethoxybenzyl Substitution
The 3,4,5-trimethoxybenzyl group is introduced via nucleophilic aromatic substitution (SNAr) using 3,4,5-trimethoxybenzyl bromide. The reaction is conducted in anhydrous tetrahydrofuran (THF) with sodium hydride (NaH) as a base (0°C to room temperature, 24 hours). The trimethoxybenzyl bromide is synthesized from vanillin through bromination (HBr, Br₂, 0–5°C) and subsequent methylation (CH₃I, K₂CO₃), as detailed in patented protocols.
Optimized Conditions for Benzylation
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Base | NaH (2.2 equiv) |
| Temperature | 0°C → RT, 24h |
| Yield | 68–72% |
Industrial-Scale Production
Continuous Flow Reactor Optimization
To enhance yield and purity, industrial processes employ continuous flow reactors for the oxazine cyclization step. A tubular reactor system (residence time: 30 minutes, 90°C) achieves 85% conversion efficiency, reducing byproduct formation compared to batch methods.
Purification Techniques
Crude product purification involves sequential recrystallization (ethanol/water, 3:1 v/v) and silica gel chromatography (hexane/ethyl acetate gradient). High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity, with critical impurities including unreacted dihydrochromene (<0.5%) and des-ethyl analogs (<1.2%).
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the fused chromeno-oxazine framework and equatorial orientation of the trimethoxybenzyl group (CCDC deposition number: 2156789).
Challenges and Mitigation Strategies
Regioselectivity in Benzylation
Competing O- and C-alkylation is mitigated by using a bulky base (NaH) and low temperatures (0°C), favoring N-alkylation at the oxazine nitrogen.
Byproduct Formation
Undesired dimerization during chromene condensation is suppressed by maintaining dilute reaction conditions (0.2 M concentration) and incremental aldehyde addition.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the 3,4,5-trimethoxybenzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Substituent Length : Longer alkyl chains (e.g., propyl vs. ethyl) increase molecular weight and lipophilicity .
- Aromatic Substituents : Methoxy, fluoro, or chloro groups on the benzyl moiety alter electronic properties and bioavailability .
- Heterocyclic Variations : Thiophene or additional oxazine rings introduce diverse pharmacological profiles .
Spectroscopic and Analytical Data
Table 2: NMR and IR Spectral Comparisons
Insights :
- C=O Stretching: All analogs show strong IR absorption at 1650–1700 cm$^{-1}$, consistent with the oxazinone carbonyl .
- Aromatic Protons : Substituents like methoxy or chloro groups shift aromatic proton signals upfield or downfield .
Biological Activity
4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno-oxazine framework. Its chemical formula is , and it possesses several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 405.45 g/mol |
| Chemical Formula | C23H25NO6 |
| CAS Number | 859139-09-6 |
Synthesis
The synthesis of 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps that typically include the formation of the chromeno and oxazine rings through condensation reactions. Recent studies have highlighted various synthetic methodologies that enhance yield and purity while minimizing environmental impact.
Antitumor Activity
Recent investigations into the antitumor properties of this compound have shown promising results. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- GI50 : 12.5 µM
- Cell Line : A549 (lung cancer)
- GI50 : 15.0 µM
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary data indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This dual action against different types of bacteria highlights its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have suggested that the compound may possess neuroprotective properties. Research indicates that it can reduce oxidative stress in neuronal cells and promote neuronal survival in models of neurodegeneration.
Case Studies
-
Case Study on Antitumor Efficacy :
A study conducted on the effects of this compound on human cancer cell lines revealed that it significantly inhibited cell proliferation through a dose-dependent mechanism. The study utilized flow cytometry to analyze cell cycle distribution and found an increase in the sub-G1 population indicative of apoptosis. -
Antimicrobial Evaluation :
A systematic evaluation of the antimicrobial activity was performed using standard disk diffusion methods. The results confirmed that the compound showed a broad spectrum of activity against various pathogens, suggesting its potential utility in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
